
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N,4-diphenylthiazol-2-amine derivatives were synthesized using the Hantzsch method . This three-step reaction occurred at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthetic Methodology
- Rhodium(III)-Catalyzed C-H Amination : Research demonstrates efficient Rh-catalyzed ortho C-H amination of 2-arylquinazolin-4(3H)-one using N-benzoate alkylamines as the aminating agents. This process shows high efficiency and good functional group tolerance, leading to exclusive 2,6-bis-aminated products under mild conditions with good to excellent yields (Zhang et al., 2018).
- Synthesis and Alkylation of Quinazolines : Another study focused on the synthesis of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines, showcasing the versatility of quinazoline derivatives in organic synthesis. The process involves the reaction of (2-aminophenyl)(diphenyl)carbinol with nitriles, further highlighting methylation and hydrolysis steps to form respective amides (Gromachevskaya et al., 2017).
Potential Biological and Pharmacological Applications
- Anticancer and Apoptosis Induction : A study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent. This compound demonstrates significant blood-brain barrier penetration and efficacy in human breast and other mouse xenograft cancer models, highlighting the therapeutic potential of quinazoline derivatives (Sirisoma et al., 2009).
- Antimicrobial Activities : New 1,2,4-triazole derivatives synthesized from quinazoline compounds were evaluated for their antimicrobial activities. Some derivatives exhibited good or moderate activity against test microorganisms, suggesting quinazoline's role in developing new antimicrobial agents (Bektaş et al., 2007).
Propiedades
IUPAC Name |
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3/c1-21-17-18-26-25(19-21)27(23-13-7-3-8-14-23)30-28(29-26)31(24-15-9-4-10-16-24)20-22-11-5-2-6-12-22/h2-19H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBBYPQLDMSJHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-6-methyl-N,4-diphenylquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2988838.png)
![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/no-structure.png)
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988846.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)
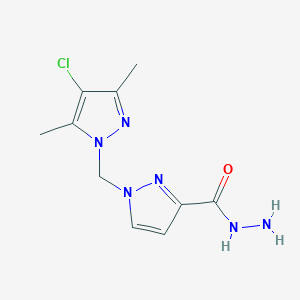
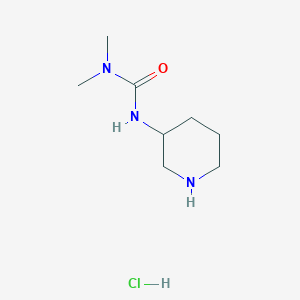

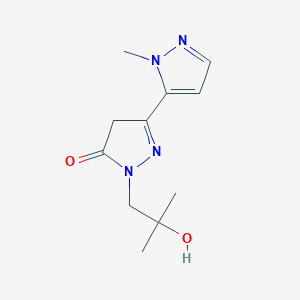
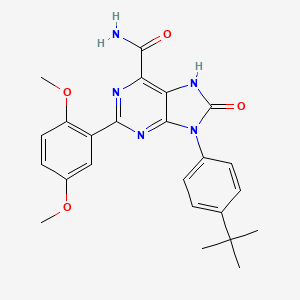
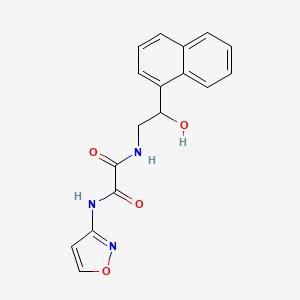

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2988860.png)